シトロネリルホルミエート

概要

説明

Citronellyl formate, also known as 3,7-dimethyl-6-octen-1-yl formate, is a monoterpene ester compound found in a variety of plants, including Citronella grass, geraniums, and lemon balm. It is a colorless liquid with a strong odor, similar to citronella oil. It is used in a variety of applications, including as a flavor and fragrance additive, as a repellent for insects, and as an ingredient in cosmetics and pharmaceuticals.

科学的研究の応用

香料および香料産業

シトロネリルホルミエートは、非常に特徴的で、最も有用なフローラルノートの1つであり、さまざまなフレーバータイプに彩りを加えます . ローズのフレーバーに輝きとリアリズムを加え、100 ppm程度の控えめなレベルで良好に機能します .

エッセンシャルオイル成分

シトロネリルホルミエートは、フウロソウ科の植物などから抽出されたエッセンシャルオイルの成分です . これらのエッセンシャルオイルは、テルペン、エステル、アルデヒド、アルコール、ケトン、フェノールなどの揮発性植物化学物質の複雑な混合物です .

抗真菌特性

シトロネリルホルミエートは、殺菌特性を示します . 特定の真菌の増殖を抑制することが判明しており、含まれているエッセンシャルオイル全体の抗真菌特性に貢献しています .

医薬品用途

シトロネリルホルミエートを含むエッセンシャルオイルは、抗真菌、抗炎症、抗がん、抗うつ、抗菌、抗酸化、防腐剤、抗赤痢、抗糖尿病などの多くの薬理学的特性を持っています .

アロマセラピー

その心地よい香りのため、シトロネリルホルミエートはアロマセラピーに使用されています。 血行を促進し、充血を治療し、リンパ系を浄化し、免疫システムを強化し、神経過敏、便秘、不眠、不安、高血圧と闘うのに効果的です .

肥満細胞に対する阻害効果

シトロネリルホルミエートは、ゼラニウムエッセンシャルオイルの主要成分として、肥満細胞による脱顆粒とサイトカイン産生を阻害することが判明しています . これは、シトロネリルホルミエートがアレルギー性疾患の有効な治療薬の候補化合物となる可能性を示唆しています

作用機序

Target of Action

Citronellyl formate is primarily used in the fragrance industry . It is a key component in creating a variety of floral notes, particularly those reminiscent of rose petals . Its primary targets are the olfactory receptors in the nose, which detect the compound’s distinct, fresh, and floral scent .

Mode of Action

The interaction of citronellyl formate with its targets is primarily through olfactory perception. When inhaled, the compound binds to specific olfactory receptors in the nose, triggering a signal transduction pathway that results in the perception of its characteristic scent .

Biochemical Pathways

Citronellyl formate belongs to the class of organic compounds known as fatty alcohol esters . It is synthesized in specialized tissues known as glandular trichomes present in leaves, green branches, and fresh flowers . In ester biosynthesis, alcohol acyltransferases (AATs) catalyze the condensation of acyl-CoAs and alcohols to form esters .

Pharmacokinetics

Its distribution would be systemic, and it would be metabolized and excreted through standard bodily processes .

Result of Action

The primary result of citronellyl formate’s action is the perception of its distinct, fresh, and floral scent, which is reminiscent of rose petals . This scent can add color to a wide range of different flavor types . In addition, citronellol, a major component of citronellyl formate, has been shown to inhibit degranulation and TNF-α production by mast cells .

Action Environment

The production and constancy of citronellyl formate in plants are strongly affected by environmental conditions such as climate, soil, humidity, fertilizer, and seasonal variation . These factors can influence the compound’s action, efficacy, and stability. For instance, changes in environmental conditions can affect the concentration of citronellyl formate in plants, thereby influencing the intensity of the fragrance in products that use it .

Safety and Hazards

将来の方向性

特性

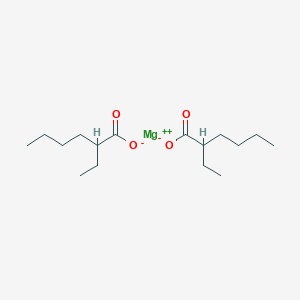

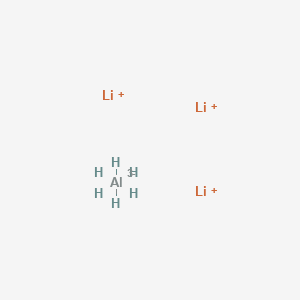

IUPAC Name |

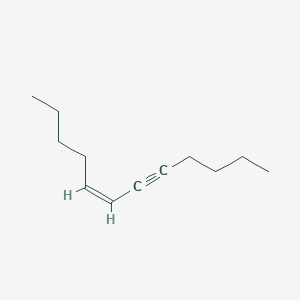

3,7-dimethyloct-6-enyl formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-10(2)5-4-6-11(3)7-8-13-9-12/h5,9,11H,4,6-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZNVIZQPWLDQHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)CCOC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044772 | |

| Record name | Citronellyl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid/strong, fruity, floral odour | |

| Record name | Citronellyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/299/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

235.00 °C. @ 760.00 mm Hg | |

| Record name | Citronellyl formate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033371 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in alcohol, most fixed oils; slightly soluble in propylene glycol; insoluble in glycerin, water, 1 ml in 3 ml 80% alcohol remains in soln to 10 ml (in ethanol) | |

| Record name | Citronellyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/299/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.890-0.903 | |

| Record name | Citronellyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/299/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

93919-91-6, 105-85-1, 93919-93-8 | |

| Record name | 6-Octen-1-ol, 3,7-dimethyl-, formate, (+)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93919-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citronellyl formate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Octen-1-ol, 3,7-dimethyl-, formate, (-)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93919-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citronellyl formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-3,7-Dimethyloct-6-enyl formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093919916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-3,7-Dimethyloct-6-enyl formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093919938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Citronellyl formate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46117 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Octen-1-ol, 3,7-dimethyl-, 1-formate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Citronellyl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Citronellyl formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.036 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (+)-3,7-dimethyloct-6-enyl formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.090.936 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (-)-3,7-dimethyloct-6-enyl formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.090.938 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CITRONELLYL FORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B1MY2BRDK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Citronellyl formate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033371 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

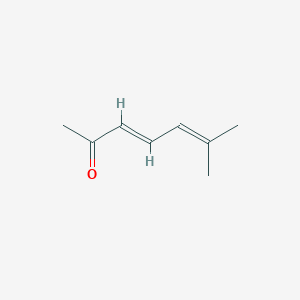

Q1: What is the chemical structure of Citronellyl formate?

A1: Citronellyl formate is an ester formed from citronellol and formic acid. Its structure contains a 10-carbon chain with a terminal isopropenyl group and a formate ester group attached to the 3rd carbon.

Q2: What are the molecular formula and weight of Citronellyl formate?

A2: Its molecular formula is C11H20O2, and its molecular weight is 184.28 g/mol.

Q3: What are the primary natural sources of Citronellyl formate?

A3: Citronellyl formate is a significant constituent in the essential oils of various plants, including rose-scented geranium (Pelargonium species), Cymbopogon nardus [], and kumquat (Fortunella japonica Swingle) peel oil [].

Q4: How is Citronellyl formate typically extracted?

A4: The most common extraction method is hydrodistillation [, , , , ], though alternative techniques like microwave-assisted hydrodistillation [] and dynamic headspace extraction using peat [] have also been explored.

Q5: How does the concentration of Citronellyl formate vary in rose-scented geranium?

A5: The content of Citronellyl formate in rose-scented geranium oil varies significantly depending on factors like cultivar [, , , ], season [, ], geographical location [], and growth conditions [, , , , , , , , , ].

Q6: Can co-distillation with weeds influence the Citronellyl formate content in geranium oil?

A6: Yes, co-distillation of rose-scented geranium biomass with weed biomass has been shown to increase the concentration of Citronellyl formate in the oil of certain cultivars [].

Q7: What antifungal properties does Citronellyl formate exhibit?

A7: Research indicates that Citronellyl formate possesses antifungal activity against Candida albicans [] and wood decay fungi [].

Q8: Does Citronellyl formate contribute to the insecticidal activity of geranium oil?

A8: While Citronellyl formate itself exhibits lower insecticidal activity compared to citronellol and geraniol, studies suggest it contributes synergistically to the overall insecticidal effect of geranium oil against Pediculus humanus capitis [].

Q9: How does Citronellyl formate affect the aroma profile of essential oils?

A9: Citronellyl formate contributes to the characteristic rosy, fruity aroma of rose-scented geranium oil []. In kumquat peel oil, it contributes to a distinct citronellyl aroma [].

Q10: Does Citronellyl formate impact the antioxidant activity of essential oils?

A10: Research suggests that Citronellyl formate may indirectly contribute to the overall antioxidant activity of essential oils, though its individual effect may be less pronounced compared to other major components [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。